8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Structurally, it features:
- A 2-ethylphenyl substituent at position 8, contributing to lipophilic interactions.
- A 3-hydroxypropyl chain at position 3, enhancing solubility and hydrogen-bonding capacity.
- A phenyl group at position 7, which may stabilize aromatic stacking interactions.
- A methyl group at position 1, reducing metabolic instability.
Properties
IUPAC Name |
6-(2-ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-3-17-10-7-8-13-19(17)30-20(18-11-5-4-6-12-18)16-29-21-22(26-24(29)30)27(2)25(33)28(23(21)32)14-9-15-31/h4-8,10-13,16,31H,3,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKTYJIBBOMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the imidazo[2,1-f]purine class. Its unique structure, characterized by a variety of functional groups, suggests significant potential for diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 443.507 g/mol. The structure includes an imidazo[2,1-f]purine core with various substituents that enhance its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties. Specifically, it has been investigated for its ability to inhibit phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. Studies have shown that derivatives of imidazo[2,1-f]purine can selectively inhibit PDE4B and PDE10A, suggesting potential applications in treating conditions like depression and anxiety disorders due to their effects on serotonin receptors .
Receptor Binding
The compound has also been evaluated for its affinity towards serotonin receptors (5-HT). In vitro studies have demonstrated that certain derivatives possess significant binding affinity to 5-HT_1A and 5-HT_7 receptors. For instance, compounds derived from the imidazo[2,1-f]purine structure showed promising results in receptor binding assays, indicating potential roles as anxiolytics or antidepressants .
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The compound binds to the active sites of enzymes involved in various metabolic pathways.
- Receptor Modulation : It acts as an agonist or antagonist at serotonin receptor sites, influencing neurotransmitter activity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The selected compound showed greater efficacy than traditional anxiolytics such as diazepam in forced swim tests .
- Anti-cancer Properties : Investigations into the anti-cancer activity of related compounds indicate that they can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, certain derivatives increased the levels of active caspase-3 significantly compared to control cells in pancreatic cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of compounds related to This compound :
| Compound Name | IUPAC Name | Molecular Formula | Biological Activity |
|---|---|---|---|
| 1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine | C23H22N4O3 | PDE inhibitor |
| 8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine | - | C24H24N4O | Anticancer activity |
| 1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo(2,1-f)purine | - | C23H22N4O2 | Antineoplastic properties |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Implications
- Hydroxypropyl vs. Methoxypropyl : The 3-hydroxypropyl group in the target compound likely improves aqueous solubility compared to methoxypropyl analogs (), but may reduce blood-brain barrier permeability .
- Phenyl vs.
- Ethylphenyl vs. Trifluoromethylphenyl : The 2-ethylphenyl group offers moderate hydrophobicity, whereas trifluoromethylphenyl analogs () exhibit stronger van der Waals interactions but higher metabolic clearance risks .
Critical Notes and Limitations
- Data Gaps : Direct biological data (e.g., IC₅₀ values, receptor binding assays) for the target compound are absent in the provided evidence. Predictions are extrapolated from structural analogs.
- Synthetic Challenges : The 3-hydroxypropyl group may necessitate orthogonal protection-deprotection steps, increasing synthesis complexity compared to methyl or methoxy analogs.
Q & A
Q. What are the standard synthetic methodologies for preparing imidazo[2,1-f]purine-2,4-dione derivatives?
The synthesis typically involves alkylation and condensation reactions. For example, N-8-arylpiperazinylpropyl derivatives of imidazopurinediones are synthesized via nucleophilic substitution of halogenated intermediates with arylpiperazines under reflux conditions. Purification is achieved using column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . Key steps include:
- Alkylation : Reacting halogenated precursors (e.g., 7-(2-chloroethyl)theophylline) with amines or aryl groups.
- Cyclization : Using acidic or basic conditions to form the imidazo-purine core.
- Purification : Silica gel chromatography (Rf ~0.5) and recrystallization from ethanol or methanol .
Q. What spectroscopic techniques are critical for structural characterization?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxypropyl group at N-3) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities, as seen in related spiro-imidazo derivatives .
Q. How can researchers design stability studies for this compound?
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring : Use HPLC (C18 columns, acetonitrile/water mobile phase) to track degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in imidazopurinedione synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., epoxide formation) .
- Automation : Robotic platforms enable rapid screening of reaction parameters (e.g., stoichiometry, time) .
Q. How can discrepancies in biological activity data for structural analogs be resolved?
- Purity Analysis : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .
- Stereochemical Considerations : Use chiral HPLC or X-ray crystallography to confirm configurations, as small stereochemical changes drastically alter receptor binding .
- Assay Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors, leveraging crystal structures of homologous proteins (e.g., PDB: 4UWH) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the hydroxypropyl group’s hydrogen-bonding potential) .
- MD Simulations : Assess conformational stability in aqueous environments using GROMACS .
Q. How can researchers address contradictory data in receptor binding assays?
- Competitive Binding Studies : Use radiolabeled ligands (e.g., H-CCPA for adenosine A1 receptors) to quantify inhibition constants (K) .
- Allosteric Modulation Tests : Evaluate if the compound acts as an allosteric modulator via Schild regression analysis .
- Species-Specific Receptors : Compare binding affinity across human, rat, and murine receptors to identify interspecies variability .
Q. What strategies validate the environmental impact of this compound?
- Fate Analysis : Use LC-MS/MS to quantify biodegradation products in simulated aquatic systems (OECD 301F guidelines) .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna and algal models, reporting EC values .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Experimental Design : Follow randomized block designs for biological assays to account for batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
